

# 5-Amino-2-chloroisonicotinamide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972

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CAS Number: 1217026-70-4

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Amino-2-chloroisonicotinamide** is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.<sup>[1][2]</sup> Its structural features, including an aminopyridine core with chloro and carboxamide functional groups, make it a versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on **5-Amino-2-chloroisonicotinamide**, including its physicochemical properties, a proposed synthesis protocol, and its potential role in drug discovery, particularly in the fields of oncology and infectious diseases.<sup>[1][2]</sup> Due to the limited publicly available data for this specific compound, some information presented, particularly regarding experimental protocols and biological activity, is based on established chemical principles and data from structurally related molecules.

## Physicochemical Properties

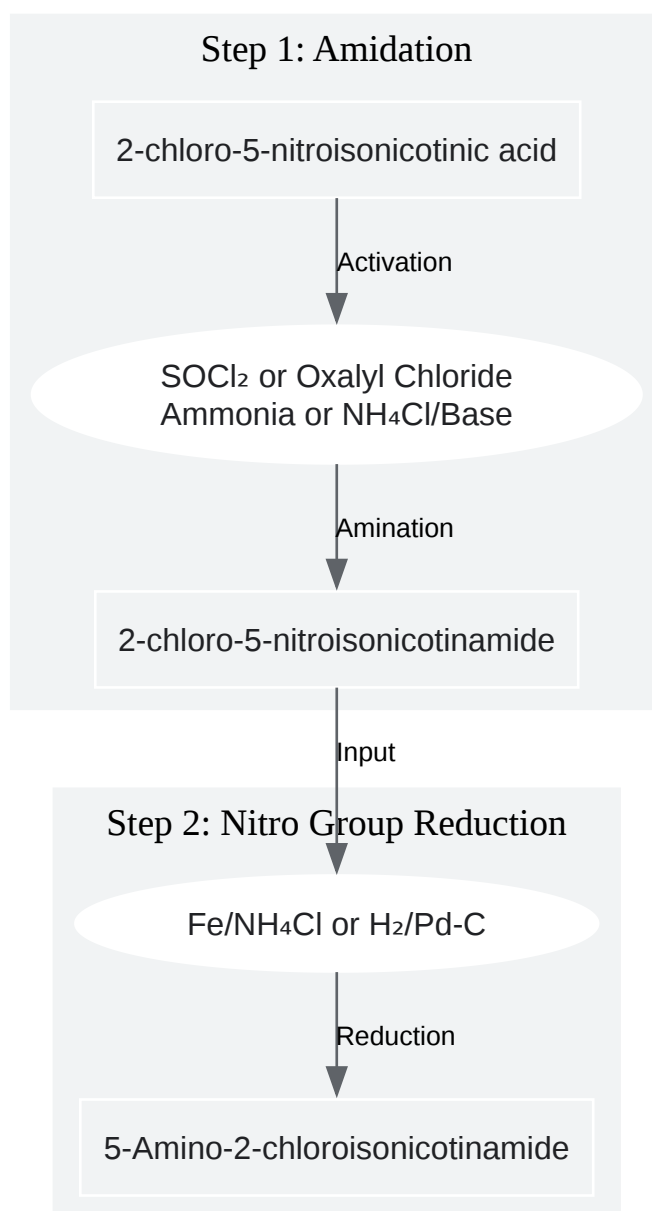
A summary of the key physicochemical properties of **5-Amino-2-chloroisonicotinamide** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source
CAS Number	1217026-70-4	[1]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> ClN <sub>3</sub> O	[1][2]
Molecular Weight	171.58 g/mol	[1][2]
Appearance	Solid (predicted)	-
Purity	Typically >97% (as supplied by vendors)	[1]
Storage	Store at room temperature	[1]

## Synthesis Protocol (Hypothetical)

While a specific, detailed experimental protocol for the synthesis of **5-Amino-2-chloroisonicotinamide** is not readily available in the public domain, a plausible synthetic route can be devised based on standard organic chemistry transformations and protocols for analogous compounds. The proposed multi-step synthesis starts from commercially available 2-chloro-5-nitroisonicotinic acid.

Experimental Workflow:



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Caption: Hypothetical two-step synthesis of **5-Amino-2-chloroisonicotinamide**.

Detailed Methodology:

Step 1: Synthesis of 2-chloro-5-nitroisonicotinamide

- Activation of the Carboxylic Acid: To a solution of 2-chloro-5-nitroisonicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF),

slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

- Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
- Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF.
- Slowly add this solution to a stirred, cooled (0 °C) solution of aqueous ammonia (excess) or a solution of ammonium chloride (2 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in an appropriate solvent.
- Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield 2-chloro-5-nitroisonicotinamide.

## Step 2: Synthesis of **5-Amino-2-chloroisonicotinamide**

- Nitro Group Reduction: Dissolve 2-chloro-5-nitroisonicotinamide (1 equivalent) in a solvent mixture such as ethanol/water or acetic acid.
- Add a reducing agent such as iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
- Heat the reaction mixture (if using iron) to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

- After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst or iron residues.
- Neutralize the filtrate with a base such as sodium bicarbonate if an acidic solvent was used.
- Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography or recrystallization to obtain **5-Amino-2-chloroisonicotinamide**.

## Spectral Data (Predicted)

While experimental spectral data for **5-Amino-2-chloroisonicotinamide** is not publicly available, the expected characteristics can be predicted based on its structure:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine and amide groups. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro and amide groups. The amine and amide protons will likely appear as broad singlets.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon attached to the chlorine atom and the carbonyl carbon appearing at lower fields.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around  $3400\text{--}3200\text{ cm}^{-1}$ ), the C=O stretching of the amide (around  $1680\text{--}1650\text{ cm}^{-1}$ ), and C-Cl stretching vibrations (around  $800\text{--}600\text{ cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $171.58\text{ g/mol}$ ). The isotopic pattern

of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M<sup>+</sup> peak).

## Biological Activity and Applications in Drug Discovery

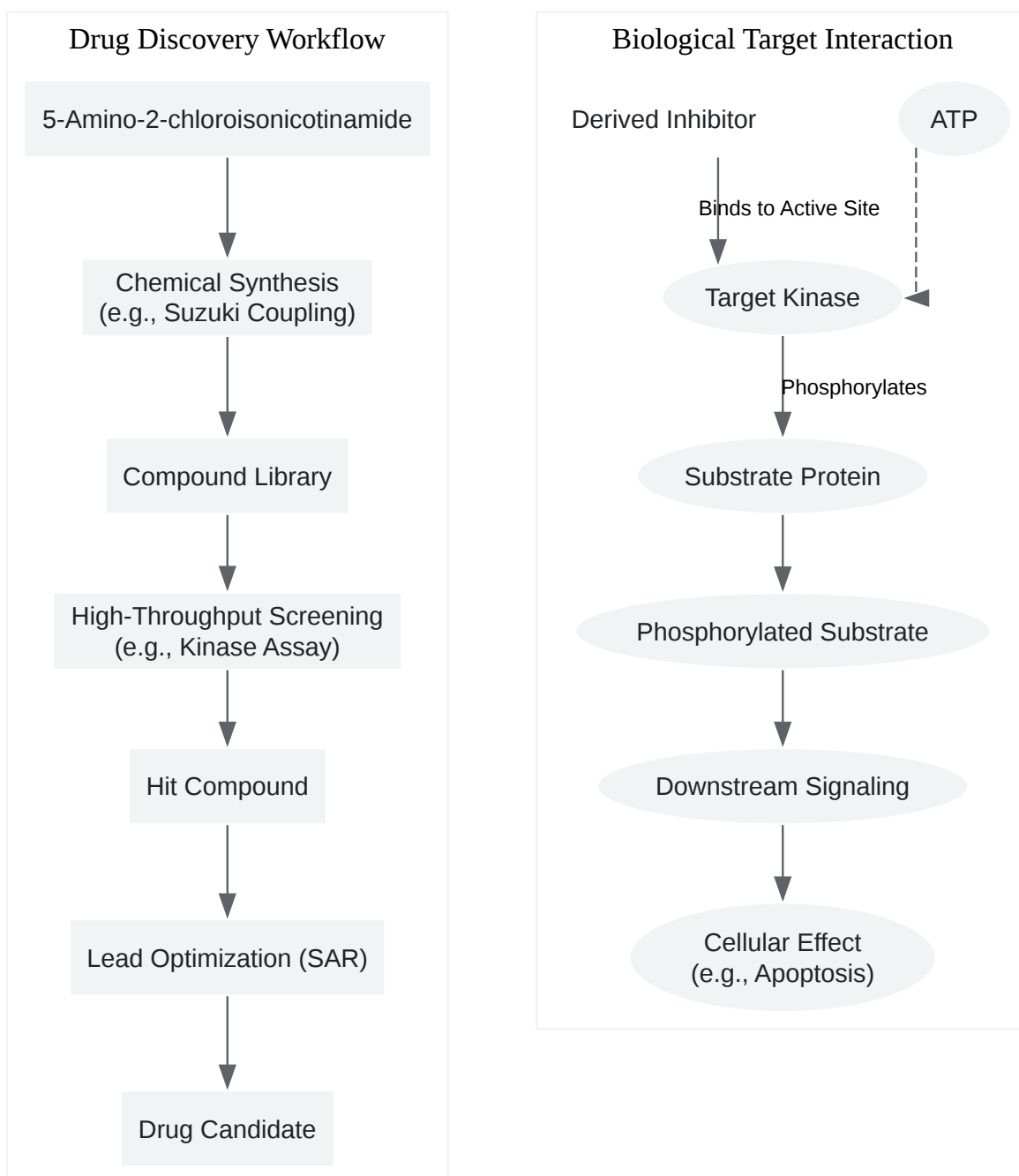
**5-Amino-2-chloroisonicotinamide** is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors.<sup>[1][2]</sup> The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

- **Oncology:** Many kinase inhibitors and other anti-cancer agents feature a substituted aminopyridine scaffold. This compound could be a precursor for molecules targeting specific signaling pathways involved in cancer cell proliferation and survival.
- **Infectious Diseases:** The pyridine nucleus is a common feature in various antibacterial and antiviral agents. Derivatives of **5-Amino-2-chloroisonicotinamide** could be synthesized and screened for activity against various pathogens.

Conceptual Signaling Pathway in Drug Discovery:

The following diagram illustrates a conceptual workflow where **5-Amino-2-chloroisonicotinamide** is used as a starting material to develop a kinase inhibitor.



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Caption: Conceptual workflow for developing a kinase inhibitor from **5-Amino-2-chloroisonicotinamide**.

## Conclusion

**5-Amino-2-chloroisonicotinamide** is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural characteristics suggest its utility as a versatile building block for the synthesis of novel therapeutic agents. The hypothetical synthesis and conceptual applications presented in this guide are intended to provide a framework for researchers and scientists working with this and related compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of **5-Amino-2-chloroisonicotinamide** is warranted to fully explore its therapeutic potential.

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## References

- 1. 5-Amino-2-chloroisonicotinamide [myskinrecipes.com]
- 2. 5-Amino-2-chloroisonicotinamide|CAS 1217026-70-4 [benchchem.com]
- To cite this document: BenchChem. [5-Amino-2-chloroisonicotinamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594972#5-amino-2-chloroisonicotinamide-cas-number]

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